

A Technical Guide to the Physicochemical Characteristics of DL-Homocysteine Thiolactone Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *DL-Homocysteine thiolactone*

Cat. No.: B076207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **DL-Homocysteine thiolactone** hydrochloride (CAS: 6038-19-3) is a cyclic thioester derivative of the amino acid homocysteine.^{[1][2]} It serves as a critical biochemical reagent and a key intermediate in the synthesis of various pharmaceutical compounds, including erdosteine and citiolone.^{[3][4][5]} Biologically, it is formed from homocysteine through an error-editing reaction by methionyl-tRNA synthetase.^{[6][7]} This molecule is of significant interest to researchers due to its ability to acylate protein lysine residues in a post-translational modification process known as N-homocysteinylation, which has been linked to protein damage and various pathologies.^{[6][7][8]} This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for its analysis, and key biological pathways.

Core Physicochemical Properties

The fundamental physical and chemical data for **DL-Homocysteine thiolactone** hydrochloride are summarized below. This information is essential for its handling, formulation, and application in research and development.

Property	Value	Reference(s)
CAS Number	6038-19-3	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₇ NOS·HCl	[1] [2] [4]
Molecular Weight	153.63 g/mol	[1] [4] [9]
IUPAC Name	3-aminothiolan-2-one;hydrochloride	[3] [10]
Synonyms	DL-Hcy thiolactone, HCTL hydrochloride	[1] [2] [3]
Appearance	White to off-white fine crystalline powder	[1] [10] [11]
Melting Point	202-204 °C (with decomposition)	[1] [3] [12] [13]
Boiling Point	253.8 °C at 760 mmHg	[1]
UV Absorbance (λ _{max})	237 nm	[2] [14]
Purity	≥99% (by titration)	[3] [10]

Solubility Profile

Solubility is a critical parameter for any experimental or formulation work. The compound exhibits high solubility in water and moderate solubility in various organic solvents.

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	740.5 g/L	20	[1] [3]
DMSO	30 mg/mL	Room Temp.	[2] [14]
DMF	15 mg/mL	Room Temp.	[2] [14]
PBS (pH 7.2)	10 mg/mL	Room Temp.	[2] [14]
Methanol	Soluble (Slightly)	Room Temp.	[1] [3]
Ethanol	Soluble	20 - 50	[15]
Acetonitrile	Low Solubility	20 - 50	[15]

Note: A comprehensive study has detailed the mole fraction solubility in methanol, ethanol, isopropanol, ethyl acetate, 1,4-dioxane, acetonitrile, acetone, 2-butanone, and dichloromethane over a temperature range of 283.15 to 323.15 K.[\[15\]](#)[\[16\]](#) Generally, solubility in these solvents increases with temperature.[\[15\]](#)

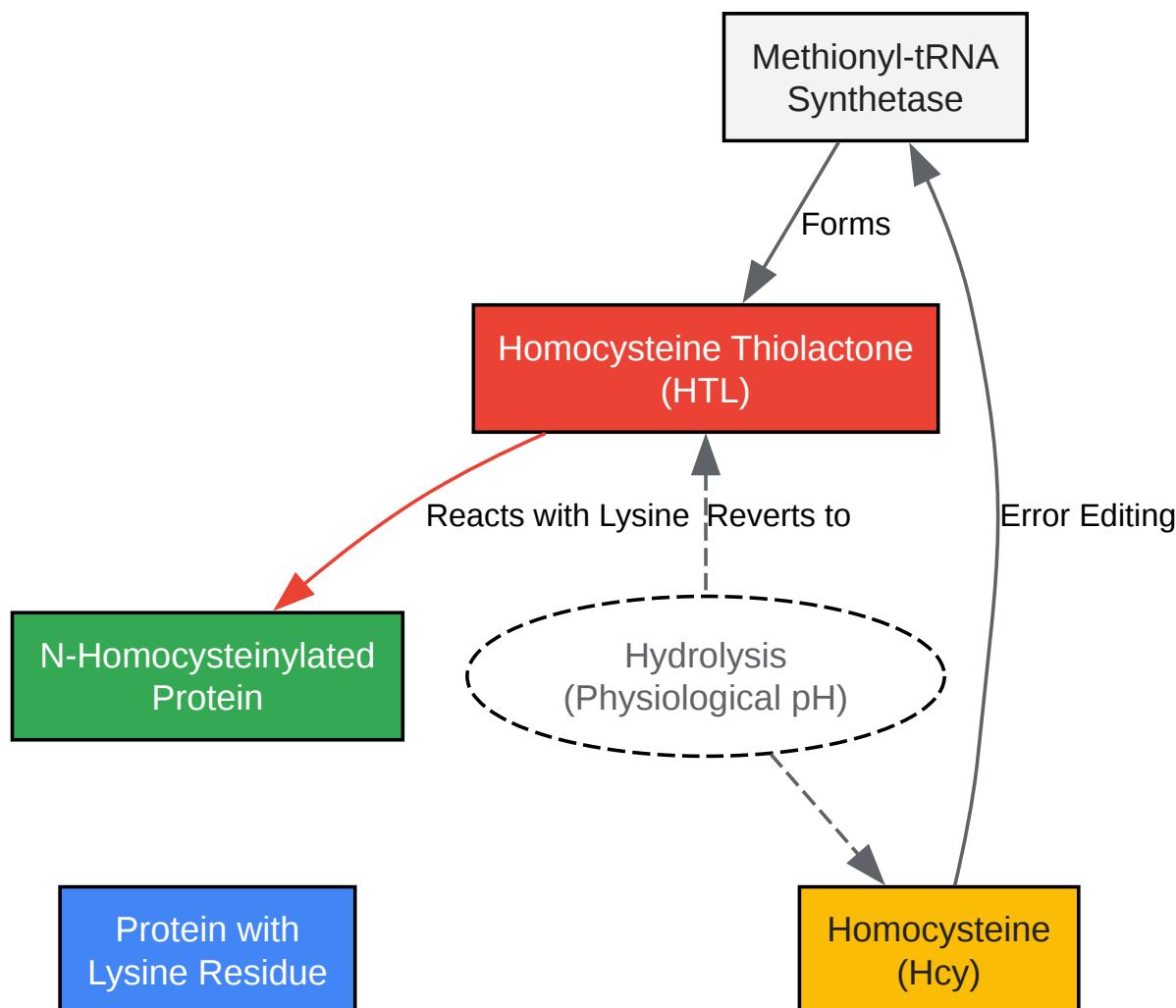
Stability and Storage

Proper storage is crucial to maintain the integrity of **DL-Homocysteine thiolactone hydrochloride**. The compound is sensitive to environmental factors.

- Storage Conditions: Store in a cool, dry, and well-ventilated area.[\[3\]](#)[\[17\]](#) Keep containers tightly sealed to prevent exposure to moisture and air.[\[12\]](#) The compound is light-sensitive and should be kept in the dark.[\[12\]](#)[\[17\]](#) For maximum stability, storage under an inert atmosphere is recommended.[\[1\]](#)[\[12\]](#)
- Recommended Temperature: While ambient room temperature is suitable for short-term storage, long-term stability (≥ 4 years) is achieved at -20°C.[\[1\]](#)[\[14\]](#) Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[\[18\]](#)[\[19\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[3\]](#)[\[17\]](#)
- Chemical Stability: The product is chemically stable under standard ambient conditions and recommended storage temperatures.[\[12\]](#)[\[17\]](#) At physiological pH, the thiolactone ring can

undergo hydrolysis to form homocysteine.[\[20\]](#)

Spectroscopic Data


Spectroscopic analysis is fundamental for identity confirmation and structural elucidation.

- ^1H NMR: Proton NMR data is available for structure confirmation. Key shifts (ppm) are observed around 4.34 (CH-N), 3.5 (CH₂-S), and 2.5 (CH₂-C).[\[21\]](#)
- Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a KBr wafer technique, are available for identifying functional groups.[\[9\]](#)
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[\[21\]](#)

Biological Relevance & Visualization

Protein N-Homocysteinylation Pathway

DL-Homocysteine thiolactone is a key agent in the post-translational modification of proteins. It reacts non-enzymatically with the epsilon-amino group of lysine residues, forming a stable amide bond.[\[6\]](#)[\[7\]](#) This process, known as N-homocysteinylation, can alter protein structure and function and is implicated in the pathophysiology of various diseases.[\[7\]](#)[\[8\]](#) Concurrently, the thiolactone can hydrolyze back to homocysteine, which can participate in other reactions like S-homocysteinylation.[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolic formation of homocysteine thiolactone and its role in protein N-homocysteinylation.

Experimental Protocols

The following sections detail standardized methodologies for the characterization and analysis of **DL-Homocysteine thiolactone** hydrochloride.

Protocol 1: Determination of Solubility by Static Gravimetric Method

This method is used to accurately determine the solubility of the compound in various solvents at different temperatures.[15][16]

Materials:

- **DL-Homocysteine thiolactone** hydrochloride
- Selected solvent(s) of analytical grade
- Jacketed glass vessel with magnetic stirrer
- Thermostatic water bath
- Analytical balance (± 0.1 mg accuracy)
- Centrifuge
- Drying oven

Procedure:

- Equilibrium Setup: Add an excess amount of **DL-Homocysteine thiolactone** hydrochloride to a known mass of the chosen solvent in the jacketed glass vessel.
- Temperature Control: Maintain the desired temperature (e.g., 283.15 K) by circulating water from the thermostatic bath through the vessel's jacket.
- Equilibration: Stir the suspension vigorously for at least 10 hours to ensure solid-liquid equilibrium is reached. After stirring, allow the suspension to settle for 2 hours.
- Phase Separation: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately centrifuge the sample to separate any remaining solid particles.
- Analysis: Accurately weigh a portion of the clear supernatant into a pre-weighed container.
- Evaporation: Evaporate the solvent in a drying oven at a suitable temperature (e.g., 313.15 K) until a constant weight of the dissolved solid is achieved.

- Calculation: Determine the mass of the dissolved solute and calculate the solubility in terms of g/L or mole fraction.
- Repeat: Repeat steps 2-7 for each desired temperature point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates and active compounds.[\[22\]](#)

Materials:

- **DL-Homocysteine thiolactone** hydrochloride sample
- HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or other buffers)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or DAD)
- Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of **DL-Homocysteine thiolactone** hydrochloride in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.
- Sample Preparation: Prepare the sample for analysis by dissolving a known quantity in the same solvent to a concentration similar to the standard.
- HPLC Method Setup:
 - Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
 - Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Formic Acid).

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm or near the λ_{max} of 237 nm.
- Injection Volume: 10-20 μL .
- Column Temperature: 25-30 °C.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Record the chromatograms. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The logical flow of the HPLC protocol is visualized below.

Caption: Standard workflow for determining the purity of a substance using HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 6038-19-3,DL-Homocysteinethiolactone hydrochloride | lookchem [lookchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-Homocysteine thiolactone hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]
- 6. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]
- 9. Homocysteine thiolactone hydrochloride | C4H8CINOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 11. pharmaaffiliates.com [pharmaaffiliates.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. DL -Homocysteine thiolactone = 99.0 AT 6038-19-3 [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sds.metasci.ca [sds.metasci.ca]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocystinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DL-Homocysteinethiolactone hydrochloride(6038-19-3) 1H NMR spectrum [chemicalbook.com]
- 22. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characteristics of DL-Homocysteine Thiolactone Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076207#physicochemical-characteristics-of-dl-homocysteine-thiolactone-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com